ThioFluor 623

Description

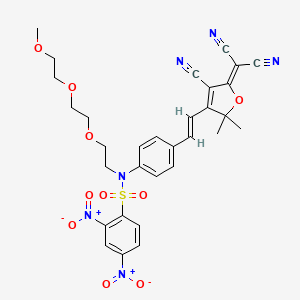

Structure

2D Structure

Properties

IUPAC Name |

N-[4-[(E)-2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPMXQUCTGVMFA-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Inner Workings of ThioFluor 623: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

ThioFluor 623 is a highly selective and sensitive fluorescent probe for the detection and quantification of thiols. Its "turn-on" fluorescence mechanism, characterized by a significant increase in fluorescence intensity upon reaction with sulfhydryl groups, makes it a valuable tool in a variety of biological and drug discovery applications. This technical guide provides an in-depth exploration of the core mechanism of this compound fluorescence, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in the laboratory.

Core Mechanism: Thiol-Activated Cleavage and Fluorescence Activation

The fluorescence of this compound is contingent upon a specific chemical reaction with a thiol-containing molecule (R-SH), such as glutathione (GSH), cysteine, or homocysteine. In its native state, this compound is essentially non-fluorescent. This is due to the presence of a 2,4-dinitrobenzenesulfonyl group, which acts as an electron-withdrawing "quenching" moiety, suppressing the fluorescence of the core fluorophore.

The activation process is a one-step nucleophilic aromatic substitution reaction. The nucleophilic thiol attacks the electron-deficient aromatic ring of the 2,4-dinitrobenzenesulfonyl group, leading to the cleavage of the sulfonamide bond. This cleavage releases the highly fluorescent core, a red-emissive donor-acceptor fluorophore. The reaction is highly selective for thiols over other biological nucleophiles like amines and alcohols.[1]

Caption: Reaction mechanism of this compound with a thiol.

Photophysical Properties

The thiol-induced cleavage of this compound results in a dramatic change in its photophysical properties, leading to a fluorescence intensity increase of up to 120-fold.[2] The key quantitative parameters are summarized in the table below.

| Property | This compound (Pre-reaction) | Fluorescent Product (Post-reaction) |

| Maximum Excitation Wavelength (λex) | ~350 nm (weak) | 563 nm |

| Maximum Emission Wavelength (λem) | N/A (non-fluorescent) | 623 nm |

| Fluorescence Quantum Yield (ΦF) | ~0 | ~0.52 (in DMSO/HEPES buffer with Cys) |

| Molar Extinction Coefficient (ε) | Not reported | Not explicitly reported for this compound product |

| Appearance | Non-fluorescent | Bright red fluorescence |

Note: The quantum yield can be influenced by the solvent environment and the specific thiol it reacts with. The value provided is for a similar thiol probe and serves as a good estimate.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in common applications. Optimization may be required for specific experimental systems.

General Thiol Quantification Assay

This protocol describes the use of this compound to quantify the total thiol content in a solution.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Thiol standard (e.g., glutathione, cysteine)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Thiol Standards: Prepare a serial dilution of the thiol standard in assay buffer to generate a standard curve (e.g., 0-100 µM).

-

Prepare Samples: Dilute the experimental samples in assay buffer to ensure the thiol concentration falls within the range of the standard curve.

-

Reaction Setup: To each well of the microplate, add:

-

50 µL of standard or sample

-

50 µL of this compound working solution (e.g., 10 µM in assay buffer).

-

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The optimal incubation time should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~620 nm.

-

Data Analysis: Subtract the fluorescence of a blank (assay buffer only) from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Determine the thiol concentration in the samples from the standard curve.

Caption: Experimental workflow for thiol quantification.

High-Throughput Screening (HTS) for Glutathione Reductase Inhibitors

This compound can be used in an HTS format to screen for inhibitors of enzymes that regulate cellular thiol levels, such as glutathione reductase (GR). GR catalyzes the reduction of glutathione disulfide (GSSG) to glutathione (GSH). Inhibitors of GR will lead to a decrease in the rate of GSH production, which can be monitored by a reduced rate of fluorescence increase with this compound.

Materials:

-

Glutathione Reductase (GR)

-

Glutathione Disulfide (GSSG)

-

NADPH

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 1 mM EDTA)

-

Compound library for screening

-

384-well black microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Assay Setup: In each well of a 384-well plate, add:

-

Assay buffer

-

NADPH (final concentration, e.g., 100 µM)

-

GSSG (final concentration, e.g., 50 µM)

-

This compound (final concentration, e.g., 5 µM)

-

Test compound or vehicle control

-

-

Initiate Reaction: Add GR to each well to initiate the enzymatic reaction (final concentration to be optimized for a linear reaction rate).

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a plate reader (Ex: ~560 nm, Em: ~620 nm).

-

Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit time) for each well. Compare the reaction rates in the presence of test compounds to the vehicle control. Compounds that significantly reduce the reaction rate are potential inhibitors of GR.

Caption: Signaling pathway for GR activity assay.

Applications in Drug Development

The ability of this compound to selectively detect thiols makes it a powerful tool in drug development for:

-

High-Throughput Screening: As demonstrated, it can be used to screen for inhibitors of enzymes involved in redox homeostasis.

-

Assessing Oxidative Stress: Cellular thiol levels, particularly glutathione, are critical indicators of oxidative stress. This compound can be used to measure the impact of drug candidates on the cellular redox environment.

-

Studying Drug Metabolism: Some drugs are metabolized through conjugation with glutathione. This compound can be used to monitor the depletion of glutathione as a measure of this metabolic activity.

-

Probing Enzyme Active Sites: For enzymes with a critical cysteine residue in their active site, this compound can be used to study the accessibility and reactivity of this residue in the presence of potential inhibitors.

References

ThioFluor 623: An In-Depth Technical Guide to the Core Principles of Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe ThioFluor 623, detailing its mechanism of action, experimental applications, and key performance data for the detection and quantification of thiols.

Core Principle of Thiol Detection

This compound is a highly selective "turn-on" fluorescent probe designed for the detection of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). In its native state, the probe is virtually non-fluorescent. This is due to the presence of a 2,4-dinitrobenzenesulfonyl group, which acts as an electron-withdrawing quencher of the fluorophore.

The detection mechanism is predicated on a thiol-mediated cleavage of the sulfonamide bond. Thiols, acting as nucleophiles, attack the electron-deficient sulfur atom of the dinitrobenzenesulfonyl group. This nucleophilic aromatic substitution reaction results in the release of the free fluorophore. The unquenched fluorophore is a highly fluorescent species with a significant increase in emission intensity, providing a direct and sensitive readout of thiol presence. This reaction is highly selective for thiols over other biological nucleophiles like amines and hydroxyl groups.

Signaling Pathway Diagram

Caption: Reaction mechanism of this compound with a thiol.

Quantitative Data

The photophysical and kinetic properties of this compound and its reaction product are summarized below.

| Parameter | Value | Reference |

| This compound (Probe) | ||

| Excitation Maximum (λex) | ~563 nm | [1] |

| Emission Maximum (λem) | Non-fluorescent | [1] |

| Cleaved Fluorophore | ||

| Excitation Maximum (λex) | 563 nm | [1][2] |

| Emission Maximum (λem) | 623 nm | [2] |

| Fluorescence Intensity Increase | Up to 120-fold | |

| Reaction Kinetics | ||

| Pseudo-first order rate constant (kobs) for Cysteine | 2.1 x 10⁻³ s⁻¹ | |

| Pseudo-first order rate constant (kobs) for Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ |

Experimental Protocols

The following provides a general framework for the application of this compound in the detection of intracellular thiols in cultured cells. This protocol is based on the methodology described in the original publication by Bouffard et al. (2008).

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Cultured cells (e.g., 3T3 mouse embryo fibroblast cells)

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy5)

-

Optional: N-methylmaleimide (NMM) for negative control

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 1-5 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

Staining Protocol for Live Cell Imaging

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).

-

Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium or PBS to the final desired concentration (e.g., 25 µM). The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

-

Remove the cell culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS.

-

Add fresh, pre-warmed PBS or imaging buffer to the cells.

-

Proceed with fluorescence microscopy to visualize the intracellular fluorescence.

Negative Control

To confirm that the observed fluorescence is due to the reaction with intracellular thiols, a negative control can be performed:

-

Pre-treat the cells with a thiol-scavenging agent, such as N-methylmaleimide (NMM), at a concentration sufficient to deplete intracellular thiols (e.g., 1 mM for 30 minutes).

-

Wash the cells to remove the NMM.

-

Proceed with the this compound staining protocol as described above. A significant reduction in fluorescence intensity compared to the untreated cells indicates that the signal is specific to thiols.

Experimental Workflow Diagram

Caption: General workflow for intracellular thiol detection.

Applications in Research and Drug Development

The ability of this compound to selectively detect and image thiols in living cells makes it a valuable tool in various research areas:

-

Oxidative Stress Research: Cellular redox homeostasis is critically dependent on the balance of thiols. This compound can be used to monitor changes in intracellular thiol levels in response to oxidative stress, providing insights into cellular defense mechanisms.

-

Drug Discovery and Development: Many drugs exert their effects by modulating cellular redox pathways. This compound can be employed in high-throughput screening assays to identify compounds that alter intracellular thiol concentrations.

-

Cancer Biology: Cancer cells often exhibit altered redox states, including changes in glutathione metabolism. This compound can be used to study these differences and to evaluate the efficacy of therapies that target the redox system of cancer cells.

-

Toxicology: The probe can be utilized to assess the impact of xenobiotics and environmental toxins on cellular thiol status, providing a sensitive indicator of cytotoxicity.

Conclusion

This compound is a robust and highly selective fluorescent probe for the detection of thiols in biological systems. Its "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for a range of applications, from basic research in cellular biology to drug discovery and toxicology. The straightforward experimental protocol and the direct correlation between fluorescence intensity and thiol concentration make it an accessible and powerful tool for researchers in diverse fields.

References

ThioFluor 623: A Technical Guide to Detecting Intracellular Thiols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ThioFluor 623, a fluorescent probe designed for the selective detection of intracellular thiols. This document details the probe's core properties, a step-by-step protocol for its application in live-cell imaging, and its mechanism of action.

Introduction to this compound

This compound is a cell-permeable fluorescent probe that exhibits a significant "turn-on" fluorescence response upon reaction with thiols.[1][2] In its native state, the probe is virtually non-fluorescent. However, the presence of thiols triggers a cleavage reaction, releasing a highly fluorescent molecule with an emission maximum at 623 nm.[1][2] This property makes it a valuable tool for researchers studying the role of intracellular thiols, such as cysteine and glutathione, in various biological processes and disease states.

Core Properties and Performance Data

This compound possesses distinct chemical and spectral properties that are crucial for its application in biological systems. These properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[4-[(1E)-2-[4-cyano-5-(dicyanomethylene)-2,5-dihydro-2,2-dimethyl-3-furanyl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]2,4-dinitro-benzenesulfonamide | [1] |

| Molecular Formula | C₃₁H₃₀N₆O₁₀S | |

| Molecular Weight | 678.7 g/mol | |

| Solubility | Soluble in DMSO and DMF at approximately 20 mg/mL | |

| Storage | Store at -20°C for up to two years. |

Table 2: Spectral and Performance Characteristics of this compound

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 563 nm | |

| Emission Maximum (λem) | 623 nm | |

| Fluorescence Increase | Up to 120-fold upon reaction with thiols | |

| Quantum Yield | Increases in more viscous media, suggesting ideal performance in biological systems. | |

| Pseudo-first order rate constant (kobs) for Cysteine | 2.1 x 10⁻³ s⁻¹ | |

| Pseudo-first order rate constant (kobs) for Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ |

Mechanism of Action

The functionality of this compound is based on a thiol-mediated cleavage of a 2,4-dinitrobenzenesulfonyl protecting group. This process releases a red-emissive fluorophore, leading to a significant increase in fluorescence. The probe demonstrates high selectivity for thiols over other nucleophiles like nitrogen and oxygen nucleophiles.

Caption: Mechanism of this compound activation by intracellular thiols.

Experimental Protocol for Intracellular Thiol Detection

This protocol provides a general guideline for using this compound to detect thiols in live cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Live-cell imaging compatible plates or dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy5 or similar red fluorophores)

Procedure:

-

Probe Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Culture and Plating:

-

Culture cells to the desired confluency in live-cell imaging compatible plates or dishes.

-

-

Probe Loading:

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove any excess, unreacted probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation at ~563 nm and emission at ~623 nm.

-

Acquire images and analyze the fluorescence intensity to determine the relative levels of intracellular thiols.

-

Caption: Experimental workflow for intracellular thiol detection using this compound.

Conclusion

This compound is a robust and highly selective fluorescent probe for the detection of intracellular thiols. Its "turn-on" fluorescence mechanism, coupled with its cell permeability, makes it an excellent tool for live-cell imaging applications in various research areas, including drug discovery and the study of oxidative stress. The provided data and protocols serve as a comprehensive guide for the successful implementation of this compound in laboratory settings.

References

An In-depth Technical Guide to the Reaction of ThioFluor 623 with Glutathione and Cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe ThioFluor 623, with a specific focus on its reaction kinetics and applications in detecting the biologically significant thiols, glutathione (GSH) and cysteine (Cys).

Introduction to this compound

This compound is a cell-permeable, highly selective fluorescent probe designed for the detection of thiols. In its native state, the probe is virtually non-fluorescent. However, upon reaction with a thiol-containing compound, this compound undergoes a cleavage reaction, releasing a potent fluorophore with a significant, up to 120-fold, increase in fluorescence intensity.[1] This "turn-on" mechanism makes it a valuable tool for quantifying and imaging thiols in biological systems.

The underlying chemistry involves the cleavage of a 2,4-dinitrobenzenesulfonyl protecting group from the fluorophore by a thiol nucleophile.[2][3][4] This reaction is highly selective for thiols over other biological nucleophiles such as nitrogen and oxygen species.[2]

Core Reaction Mechanism

The detection of thiols by this compound is predicated on a nucleophilic aromatic substitution reaction. The thiol group of molecules like glutathione or cysteine acts as a nucleophile, attacking the sulfur atom of the 2,4-dinitrobenzenesulfonyl group. This leads to the cleavage of the sulfonamide bond and the release of the unquenched fluorophore.

Caption: Reaction mechanism of this compound with a thiol.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Formal Name | N-[4-[(1E)-2-[4-cyano-5-(dicyanomethylene)-2,5-dihydro-2,2-dimethyl-3-furanyl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]2,4-dinitro-benzenesulfonamide | |

| Molecular Formula | C₃₁H₃₀N₆O₁₀S | |

| Molecular Weight | 678.7 g/mol | |

| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL | |

| Excitation Maximum (cleaved) | 563 nm | |

| Emission Maximum (cleaved) | 623 nm | |

| Fluorescence Quantum Yield (cleaved) | Increases in more viscous media |

Table 2: Reaction Kinetics of this compound with Thiols

| Thiol Substrate | Pseudo-first Order Rate Constant (k_obs) | Reference |

| Cysteine | 2.1 x 10⁻³ s⁻¹ | |

| Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ | |

| Glutathione | Data not available in cited literature |

Experimental Protocols

The following are generalized protocols for the use of this compound in measuring glutathione and cysteine levels in cell lysates and for cellular imaging. These are based on standard methodologies for fluorescent probes and should be optimized for specific experimental systems.

Measurement of Glutathione and Cysteine in Cell Lysates

This protocol outlines the steps for quantifying total glutathione and cysteine in a cell lysate sample using a fluorescence microplate reader.

Caption: Workflow for quantifying thiols in cell lysates.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

-

Thiol Standards: Prepare fresh stock solutions of glutathione and cysteine in the assay buffer. A typical starting concentration is 10 mM, from which a dilution series can be made.

-

-

Sample Preparation:

-

Culture cells to the desired density and treat as required for the experiment.

-

Harvest cells and wash with cold PBS.

-

Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or a lysis buffer) in cold assay buffer.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the soluble thiols.

-

-

Assay Procedure:

-

Prepare a standard curve by diluting the glutathione and cysteine stock solutions in the assay buffer to a range of known concentrations.

-

In a 96-well black microplate, add a known volume of cell lysate and the prepared standards to separate wells. Include a buffer-only blank.

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Add the this compound working solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (optimization may be required) to allow the reaction to proceed.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 563 nm and 623 nm, respectively.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of thiols in the cell lysate samples by interpolating their fluorescence values on the standard curve.

-

Cellular Imaging of Intracellular Thiols

This protocol provides a general framework for imaging intracellular glutathione and cysteine in live cells using fluorescence microscopy.

References

Understanding the Cell Permeability of ThioFluor 623: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ThioFluor 623 is a fluorescent probe designed for the selective detection of thiols in biological systems. Its ability to permeate cell membranes and react with intracellular thiols makes it a valuable tool for studying cellular redox environments, oxidative stress, and the role of thiols in various physiological and pathological processes. This technical guide provides an in-depth overview of the cell permeability of this compound, including its mechanism of action, available data on its cellular uptake, and experimental protocols for its application in cell-based assays.

Mechanism of Action and Cellular Uptake

This compound is designed to be essentially non-fluorescent in its native state. Upon entering a cell, it selectively reacts with intracellular thiols, such as glutathione (GSH) and cysteine (Cys). This reaction involves the cleavage of a 2,4-dinitrobenzenesulfonyl protecting group from the probe. The cleavage event releases a highly fluorescent fluorophore with an emission maximum at approximately 623 nm.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for the detection of intracellular thiols.

The exact mechanism of this compound's entry into cells has not been definitively characterized in the available literature. However, its cell-permeable nature suggests that it likely crosses the cell membrane through passive diffusion. This is a common mechanism for small, relatively lipophilic molecules. Factors such as molecular size, charge, and lipophilicity influence a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.

Quantitative Data on Cell Permeability

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₀N₆O₁₀S | PubChem |

| Molecular Weight | 678.7 g/mol | PubChem |

| Excitation Maximum | ~563 nm | Cayman Chemical[1] |

| Emission Maximum | ~623 nm | Cayman Chemical[1] |

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell-based assays. Researchers should optimize these protocols for their specific cell type and experimental conditions.

Protocol 1: Qualitative Assessment of Intracellular Thiols by Fluorescence Microscopy

This protocol is adapted from the work of Bouffard et al. (2008).

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy5 or similar red fluorophores)

Procedure:

-

Cell Preparation: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

-

Probe Loading:

-

Prepare a working solution of this compound in cell culture medium. A final concentration of 25 µM has been reported to be effective.[1] It is recommended to perform a concentration titration to determine the optimal concentration for your cell type.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells.

-

-

Incubation: Incubate the cells at 37°C for 10-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

-

Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove any extracellular probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths.

Protocol 2: Quantitative Analysis of Intracellular Thiol Levels by Flow Cytometry

This protocol allows for the quantification of thiol levels in a cell population.

Materials:

-

This compound stock solution

-

Cell culture medium

-

PBS

-

Cells of interest in suspension

-

Flow cytometer with a red laser (e.g., 633 nm or similar)

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in cell culture medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.

-

Probe Loading: Add this compound to the cell suspension to the desired final concentration.

-

Incubation: Incubate the cells at 37°C for the optimized time.

-

Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells with PBS. Repeat the wash step.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. Measure the fluorescence intensity in the appropriate channel (e.g., APC or a similar red channel).

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound activation within a cell.

Experimental Workflow for Assessing Cell Permeability

Caption: General workflow for cell-based assays using this compound.

Conclusion

This compound is a valuable tool for the detection of intracellular thiols due to its cell-permeable nature and "turn-on" fluorescence mechanism. While detailed quantitative data on its permeability are currently limited, the provided protocols offer a solid foundation for its application in both qualitative and quantitative cell-based studies. Further research is warranted to fully characterize its transport across the cell membrane and to establish standardized protocols for its use in diverse cell types and experimental models. This will undoubtedly enhance its utility for researchers in various fields, including cell biology, pharmacology, and drug discovery.

References

ThioFluor 623 excitation and emission spectra

An In-Depth Technical Guide to ThioFluor 623

This compound is a highly selective fluorescent probe designed for the detection and imaging of thiols in various biological contexts. This guide provides a comprehensive overview of its properties, mechanism of action, and protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a cell-permeable molecule that exhibits a significant increase in fluorescence upon reaction with thiols, making it a powerful tool for studying thiol-containing molecules such as glutathione and cysteine within cellular environments.[1][2][3][4]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 563 nm | [1] |

| Emission Maximum (λem) | 623 nm | |

| Molecular Formula | C31H30N6O10S | |

| Molecular Weight | 678.7 g/mol | |

| Purity | ≥98% | |

| Solubility | 20 mg/mL in DMSO and DMF | |

| Storage | Store at -20°C as a solid |

Mechanism of Action: Thiol-Activated Fluorescence

This compound is engineered as a pro-fluorophore, remaining in a non-fluorescent state in the absence of thiols. The probe's mechanism relies on a thiol-mediated cleavage reaction. When this compound encounters a thiol-containing molecule, the thiol group cleaves a dinitrobenzenesulfonamide group from the probe. This cleavage event generates a highly fluorescent product, leading to a fluorescence intensity increase of up to 120-fold. This "turn-on" response is highly selective for thiols and occurs readily in aqueous media, making it suitable for biological applications.

The fluorescence quantum yield of the resulting fluorophore is sensitive to the viscosity of its environment, showing an increase in more viscous media. This property can be advantageous for applications in cellular imaging where the intracellular environment is more viscous than simple aqueous buffers.

References

ThioFluor 623: A Technical Guide to Solubility and Stability in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ThioFluor 623 is a fluorescent probe utilized for the detection and imaging of thiols in biological systems.[1][2][3] Its application in cell-based assays and other aqueous experimental setups necessitates a thorough understanding of its solubility and stability in commonly used biological buffers. This technical guide provides a comprehensive overview of the known characteristics of this compound and details protocols for researchers to determine its solubility and stability in their specific experimental contexts.

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is weakly fluorescent. Upon reaction with thiols, a cleavage event occurs, generating a highly fluorescent product with an emission maximum at 623 nm when excited at 563 nm.[1][2] This reaction is selective for thiols and occurs in aqueous media, making it suitable for biological applications.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₀N₆O₁₀S | |

| Molecular Weight | 678.7 g/mol | |

| Excitation Wavelength (max) | 563 nm | |

| Emission Wavelength (max) | 623 nm | |

| Appearance | Crystalline solid | |

| Purity | ≥98% |

Solubility of this compound

Solubility in Organic Solvents

This compound exhibits good solubility in common organic solvents. This information is crucial for the preparation of stock solutions.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL |

Solubility in Biological Buffers

It is imperative for researchers to determine the empirical solubility of this compound in their specific buffer system and at the desired final concentration to avoid precipitation and ensure accurate experimental results.

Stability of this compound

Long-Term Storage

For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, the compound is stable for at least two years.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical consideration for experimental design. Manufacturer guidelines strongly advise against storing aqueous solutions of this compound for more than one day. This suggests that the probe is susceptible to degradation, likely through hydrolysis, in aqueous environments.

Factors that can influence the stability of fluorescent probes in aqueous buffers include:

-

pH: The rate of hydrolysis can be pH-dependent.

-

Temperature: Higher temperatures generally accelerate degradation.

-

Light Exposure: Photobleaching can occur with prolonged exposure to light.

-

Buffer Composition: Specific ions or additives in the buffer could potentially impact stability.

Given the limited stability, it is recommended to prepare fresh aqueous solutions of this compound immediately before each experiment.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in user-defined biological buffers.

Protocol for Determining Aqueous Solubility

This protocol allows for the determination of the kinetic solubility of this compound in a chosen biological buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Biological buffer of interest (e.g., PBS, TRIS, HEPES) at the desired pH

-

Microtiter plates (96-well, clear bottom)

-

Plate reader with absorbance measurement capabilities

-

Nephelometer (optional, for more sensitive precipitation detection)

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).

-

Create a serial dilution of the this compound stock solution in the same organic solvent.

-

Dispense a small, fixed volume (e.g., 2 µL) of each dilution into the wells of a microtiter plate in triplicate. Include a solvent-only control.

-

Add the biological buffer to each well to achieve the desired final concentrations. The final concentration of the organic solvent should be kept low (typically ≤1%) to minimize its effects.

-

Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

-

Measure the absorbance of each well at a wavelength where this compound absorbs (e.g., its excitation maximum of 563 nm).

-

Analyze the data: Plot the absorbance as a function of the this compound concentration. The concentration at which the absorbance plateaus or starts to decrease due to scattering from precipitated material is an indication of the kinetic solubility limit. For more precise measurements, a nephelometer can be used to detect light scattering from insoluble particles.

Protocol for Assessing Aqueous Stability

This protocol utilizes UV-Vis spectrophotometry to monitor the stability of this compound in a biological buffer over time.

Materials:

-

This compound

-

DMSO or DMF

-

Biological buffer of interest (e.g., PBS, TRIS, HEPES) at the desired pH

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a fresh solution of this compound in the biological buffer of interest by diluting a concentrated organic stock solution to a final concentration that gives a reliable absorbance reading (e.g., an initial absorbance of ~1.0 at 563 nm).

-

Transfer the solution to a quartz cuvette and place it in the temperature-controlled spectrophotometer set to the desired experimental temperature.

-

Record the absorbance spectrum of the solution at regular time intervals (e.g., every 30 minutes for several hours) over the excitation wavelength range of this compound.

-

Analyze the data: Monitor the change in absorbance at the maximum absorption wavelength (563 nm) over time. A decrease in absorbance indicates degradation of the probe. The degradation rate can be calculated, and the half-life (t₁/₂) of the probe in the specific buffer can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Signaling Pathway of this compound

The detection mechanism of this compound involves a specific chemical reaction with thiols.

Conclusion and Recommendations

While this compound is a valuable tool for thiol detection, its use in aqueous environments requires careful consideration of its solubility and stability. The information provided in this guide, including the detailed experimental protocols, will enable researchers to optimize their experimental conditions and ensure the generation of reliable and reproducible data.

Key Recommendations:

-

Always prepare fresh aqueous solutions of this compound from a DMSO or DMF stock immediately before use.

-

Do not store aqueous solutions of this compound for more than one day.

-

Empirically determine the solubility and stability of this compound in your specific biological buffer and experimental conditions using the protocols provided.

-

Protect solutions of this compound from prolonged exposure to light to minimize photobleaching.

References

ThioFluor 623: A Technical Guide to Quantum Yield and Fluorescence Enhancement in Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ThioFluor 623, a fluorescent probe designed for the detection of thiols. We will delve into its quantum yield, fluorescence enhancement properties, and its potential application in studying proteins containing reactive thiol groups, such as the human Cholesteryl Ester Transfer Protein (hCETP). This document offers detailed experimental protocols and visual representations of key processes to facilitate its use in research and drug development.

Core Principles of this compound

This compound is a probe that exhibits minimal fluorescence in its native state. Upon reaction with a thiol-containing compound, the probe undergoes a cleavage reaction, releasing a highly fluorescent product with an emission maximum at approximately 623 nm. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a sensitive tool for thiol quantification. The fluorescence intensity of the cleaved product can be up to 120-fold greater than that of the intact probe[1].

Signaling Pathway: Thiol-Induced Fluorescence

The fundamental mechanism of this compound activation involves the nucleophilic attack of a thiol group on the probe, leading to the cleavage of a dinitrobenzenesulfonamide quenching group. This releases the fluorophore, resulting in a significant increase in fluorescence.

Caption: this compound activation mechanism.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 563 nm | [1] |

| Emission Maximum (λem) | 623 nm | [1] |

| Fluorescence Enhancement | Up to 120-fold | [1] |

| Quantum Yield (Φf) of Cleaved Product | Not explicitly reported. A protocol for determination is provided in Section 3.1. It is noted to increase in more viscous media. | [1] |

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) of the thiol-activated this compound can be determined relative to a well-characterized fluorescence standard. This method involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound

-

A thiol-containing compound (e.g., L-cysteine or N-acetylcysteine)

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine B in ethanol, Φf = 0.65)

-

Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of the fluorescent product: React an excess of a thiol (e.g., 1 mM L-cysteine) with a known concentration of this compound (e.g., 100 µM) in the chosen solvent to ensure complete conversion to the fluorescent form.

-

Prepare a series of dilutions: Create a series of dilutions of both the activated this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: For each dilution, measure the absorbance at the excitation wavelength used for the fluorescence measurements.

-

Measure Fluorescence Spectra: For each dilution, record the fluorescence emission spectrum, ensuring identical excitation wavelength and spectrometer settings for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

Where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Caption: Experimental workflow for quantum yield determination.

Fluorescence Enhancement Assay with hCETP

This protocol describes a method to measure the fluorescence enhancement of this compound upon interaction with human Cholesteryl Ester Transfer Protein (hCETP). The assay is based on the reaction of this compound with accessible cysteine residues on the hCETP molecule. Evidence suggests that hCETP possesses a reactive cysteine at position 13 (Cys13) which can interact with thiol-containing compounds.

Materials:

-

This compound

-

Recombinant human CETP (hCETP)

-

Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of hCETP in the assay buffer. Determine the protein concentration accurately.

-

-

Assay Setup:

-

In a 96-well black microplate, add a fixed concentration of this compound to each well (e.g., 1 µM final concentration).

-

Add varying concentrations of hCETP to the wells. Include a control well with no hCETP.

-

Bring the final volume in each well to a constant value with the assay buffer.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the reaction to proceed. The incubation time may need to be optimized.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em = 563/623 nm).

-

Data Analysis:

-

Subtract the fluorescence intensity of the control well (no hCETP) from all other readings to correct for background fluorescence.

-

Plot the fluorescence intensity as a function of hCETP concentration.

-

The fluorescence enhancement can be calculated as the ratio of the fluorescence intensity in the presence of hCETP to the fluorescence intensity in the absence of hCETP.

-

Caption: Experimental workflow for hCETP fluorescence enhancement assay.

Conclusion

References

ThioFluor 623: An In-depth Technical Guide to its Application in Oxidative Stress Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ThioFluor 623, a fluorescent probe utilized in the indirect measurement of oxidative stress. The core focus is on its mechanism of action, experimental applications, and the interpretation of data generated from its use in cellular and biochemical assays.

Core Principles of this compound in Oxidative Stress Detection

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products. A key component of the cellular antioxidant defense system is the tripeptide glutathione (GSH), the most abundant non-protein thiol in eukaryotic cells. During oxidative stress, GSH is depleted as it scavenges ROS.

This compound is not a direct detector of ROS. Instead, it is a highly selective "turn-on" fluorescent probe for thiols.[1][2] Its application in oxidative stress studies is based on the principle that a decrease in intracellular thiol concentration, primarily GSH, is an indicator of oxidative stress.[3]

The probe itself is essentially non-fluorescent. However, in the presence of thiols, a 2,4-dinitrobenzenesulfonyl group is cleaved from the probe molecule. This cleavage event releases a red-emissive fluorophore, resulting in a significant increase in fluorescence intensity, which can be up to 120-fold.[2][4] The resulting fluorophore has an absorption maximum of 563 nm and an emission maximum of 623 nm.

The cell-permeable nature of this compound allows for the imaging and quantification of intracellular thiols in living cells. By measuring the fluorescence intensity, researchers can infer the relative levels of intracellular thiols and, consequently, the degree of oxidative stress.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and its reaction with thiols.

| Parameter | Value | Reference |

| Excitation Maximum (cleaved probe) | 563 nm | |

| Emission Maximum (cleaved probe) | 623 nm | |

| Fluorescence Intensity Increase (upon reaction with thiols) | Up to 120-fold | |

| Solubility (in DMSO and DMF) | ~20 mg/mL |

| Thiol Substrate | Pseudo-first order rate constant (kobs) | Reference |

| Cysteine | 2.1 x 10⁻³ s⁻¹ | |

| Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ |

Experimental Protocols

While a universally standardized protocol may require optimization for specific cell types and experimental conditions, the following provides a detailed methodology for a cell-based assay to measure intracellular thiol depletion as an indicator of oxidative stress using this compound.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line of interest

-

Black, clear-bottom 96-well microplates

-

Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP))

-

N-methylmaleimide (NMM) (as a negative control for thiol depletion)

-

Fluorescence microplate reader or fluorescence microscope with appropriate filter sets (Excitation/Emission ~563/623 nm)

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

-

Working Solution (e.g., 10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium or PBS to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM).

Experimental Workflow for Cellular Thiol Measurement

Caption: A typical workflow for measuring cellular thiol levels using this compound.

Detailed Steps

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.

-

Induction of Oxidative Stress:

-

Remove the culture medium.

-

Add fresh medium containing the desired concentrations of the oxidative stress inducer (e.g., H₂O₂).

-

Include a vehicle control (medium only) and a positive control for thiol depletion (pretreatment with N-methylmaleimide).

-

Incubate for a period determined by the specific experimental goals (e.g., 1-4 hours).

-

-

Staining with this compound:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the this compound working solution to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.

-

-

Fluorescence Measurement:

-

Remove the staining solution and wash the cells twice with warm PBS to remove any unbound probe.

-

Add fresh PBS or a suitable imaging buffer to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 563 nm and 623 nm, respectively. Alternatively, visualize the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Subtract the background fluorescence from a well with no cells.

-

Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells. A decrease in fluorescence intensity in the treated groups compared to the control group indicates thiol depletion and, therefore, oxidative stress.

-

Signaling Pathways and Logical Relationships

Oxidative Stress and Thiol Depletion Signaling Pathway

References

- 1. A highly selective fluorescent probe for thiol bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.mit.edu [web.mit.edu]

- 3. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to ThioFluor 623 for Monitoring Thiol-Disulfide Exchange

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ThioFluor 623, a fluorescent probe designed for the selective detection and monitoring of thiol-disulfide exchange reactions. Thiol-disulfide exchange is a fundamental biological process crucial in protein folding, enzyme catalysis, and redox signaling. The ability to accurately monitor these reactions is of paramount importance in various fields, including drug discovery and development.

Core Principles of this compound

This compound is a "turn-on" fluorescent probe, meaning it is essentially non-fluorescent until it reacts with a thiol group. This property provides a high signal-to-noise ratio, making it a sensitive tool for detecting thiols in biological systems.

The mechanism of action involves the selective reaction of a thiol with the 2,4-dinitrobenzenesulfonyl quenching group of the this compound molecule. This reaction cleaves the quencher, releasing a highly fluorescent rhodol-type dye. This process results in a significant increase in fluorescence intensity, which can be up to 120-fold, allowing for the quantification of thiol concentration.[1]

Quantitative Data Presentation

For ease of comparison and experimental design, the key quantitative parameters of this compound and its fluorescent product are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 563 nm | [1] |

| Emission Wavelength (λem) | 623 nm | [1] |

| Fluorescence Increase upon Reaction | Up to 120-fold | [1] |

| Pseudo-first-order rate constant (kobs) for Cysteine | 2.1 x 10⁻³ s⁻¹ | [1] |

| Pseudo-first-order rate constant (kobs) for Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ | |

| Quantum Yield (Φ) | Increases in more viscous media | |

| Extinction Coefficient (ε) | Not explicitly stated in the search results |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for in vitro protein labeling and live cell imaging.

In Vitro Monitoring of Thiol-Disulfide Exchange in Proteins

This protocol outlines the steps for labeling a purified protein with this compound to monitor the status of its thiol groups.

Materials:

-

Purified protein of interest

-

This compound

-

Reaction Buffer: 10-100 mM phosphate buffer (e.g., PBS), Tris, or HEPES, pH 7.0-7.5.

-

Anhydrous DMSO or DMF for preparing this compound stock solution.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the probe.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted probe by passing the reaction mixture through a gel filtration column equilibrated with the reaction buffer.

-

-

Data Acquisition:

-

Measure the fluorescence of the labeled protein using a fluorometer with excitation at ~563 nm and emission at ~623 nm.

-

The degree of labeling can be calculated by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength, correcting for the dye's contribution to the 280 nm reading.

-

Live Cell Imaging of Intracellular Thiols

This protocol describes the use of this compound for visualizing intracellular thiols in living cells. This compound is cell-permeable.

Materials:

-

Cells of interest cultured on coverslips or in imaging dishes.

-

This compound

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

(Optional) N-methylmaleimide (NEM) as a negative control.

Procedure:

-

Cell Preparation:

-

Seed and culture cells to the desired confluency on a suitable imaging vessel.

-

-

Probe Loading:

-

Prepare a working solution of this compound in cell culture medium or PBS at a final concentration of 25 µM (diluted from a DMSO stock, ensuring the final DMSO concentration is low, e.g., <0.1%).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound working solution to the cells.

-

-

Incubation:

-

Incubate the cells for 10-30 minutes at 37°C.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells twice with PBS to remove any unreacted probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex: ~563 nm, Em: ~623 nm).

-

-

(Optional) Negative Control:

-

To confirm that the fluorescence signal is due to the reaction with intracellular thiols, pre-treat a separate sample of cells with an excess of a thiol-reactive compound like N-methylmaleimide (NEM) before incubating with this compound. This should result in a significantly reduced fluorescence signal.

-

Mandatory Visualizations

To further elucidate the principles and workflows discussed, the following diagrams are provided.

Caption: General signaling pathway of a thiol-disulfide exchange reaction.

Caption: Reaction mechanism of this compound with a thiol.

Caption: Experimental workflows for using this compound.

References

Methodological & Application

Application Notes and Protocols for ThioFluor 623 in Live Cell Imaging

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

ThioFluor 623 is a fluorescent probe designed for the selective detection of thiols in live cells. The probe operates on a "turn-on" mechanism, remaining essentially non-fluorescent until it reacts with thiol groups. This reaction leads to a significant increase in fluorescence intensity, offering a high signal-to-noise ratio for imaging intracellular thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (HCys).[1][2] These thiols play a critical role in maintaining cellular redox homeostasis, and their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] this compound is a cell-permeable compound, allowing for the direct visualization and quantification of thiol dynamics in living cells.[1][3]

Principle of Detection

This compound's mechanism relies on the cleavage of a 2,4-dinitrobenzenesulfonyl protecting group by a thiol nucleophile. In its native state, the probe's fluorescence is quenched. Upon reaction with a thiol, the protecting group is removed, releasing a highly fluorescent reporter molecule with an emission maximum at 623 nm. This reaction is highly selective for thiols over other biological nucleophiles like amines and alcohols.

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Maximum (λex) | 563 nm | |

| Emission Maximum (λem) | 623 nm | |

| Molecular Weight | 678.67 g/mol | |

| Solubility | Soluble in DMSO and DMF | |

| Recommended Working Concentration | 5-10 µM | |

| Fluorescence Increase Upon Reaction | Up to 120-fold |

Experimental Protocols

Reagent Preparation

1.1. Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure the compound is fully dissolved.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

1.2. Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration (typically 5-10 µM).

-

It is recommended to prepare the working solution fresh for each experiment.

Live Cell Staining and Imaging

2.1. Cell Preparation:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

2.2. Staining Protocol:

-

Remove the cell culture medium from the imaging vessel.

-

Wash the cells once with a warm, serum-free medium or buffer.

-

Add the freshly prepared this compound working solution to the cells.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with a warm imaging buffer (e.g., HBSS or phenol red-free medium) to remove any unbound probe.

-

Add fresh imaging buffer to the cells for imaging.

2.3. Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for detecting red fluorescence.

-

Excitation: A filter set with an excitation wavelength around 560 nm (e.g., 561 nm laser line or a 540-580 nm bandpass filter).

-

Emission: A filter set with an emission wavelength centered around 620 nm (e.g., a 600-640 nm bandpass filter).

-

Acquire images using a cooled CCD or sCMOS camera for optimal sensitivity.

-

To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.

Control Experiment: Thiol Depletion

To confirm the specificity of this compound for intracellular thiols, a control experiment using a thiol-reactive compound like N-methylmaleimide (NMM) can be performed.

-

Prepare cells as described in section 2.1.

-

Pre-treat the cells with an excess of NMM (e.g., 1 mM) for 30 minutes at 37°C to deplete intracellular free thiols.

-

Wash the cells thoroughly with a serum-free medium to remove the NMM.

-

Proceed with the this compound staining protocol as described in section 2.2.

-

Cells pre-treated with NMM should exhibit significantly reduced fluorescence compared to untreated cells, confirming that the signal from this compound is dependent on the presence of intracellular thiols.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound activation by intracellular thiols.

Experimental Workflow Diagram

Caption: Workflow for live cell imaging with this compound.

References

Application Notes and Protocols for ThioFluor 623 Staining in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

ThioFluor 623 is a cell-permeable fluorescent probe designed for the selective detection of thiols within biological systems.[1] In its non-fluorescent state, the probe can readily cross cell membranes. Upon reacting with intracellular thiols, this compound undergoes a cleavage reaction, releasing a fluorophore with an absorption maximum at 563 nm and an emission maximum at 623 nm.[1] This reaction leads to a significant increase in fluorescence intensity, making it a valuable tool for quantifying intracellular thiol levels.

Protein aggregation is a hallmark of many neurodegenerative diseases and a critical quality attribute to monitor during the development of biotherapeutics. The formation of protein aggregates can induce cellular stress, leading to an imbalance in the cellular redox state and alterations in intracellular thiol levels. While not a direct stain for protein aggregates, this compound can be utilized in flow cytometry to measure these changes in the thiol-disulfide balance, providing an indirect assessment of cellular health and the downstream consequences of protein aggregation.

These application notes provide a detailed protocol for the use of this compound in flow cytometry to assess intracellular thiol content, which can be correlated with cellular stress induced by protein aggregation.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Excitation Maximum | 563 nm | [1] |

| Emission Maximum | 623 nm | [1] |

| Molecular Weight | 678.7 g/mol | [1] |

| Solubility | 20 mg/mL in DMSO and DMF | |

| Storage | -20°C |

Table 2: Recommended Staining Parameters (To be optimized for specific cell types and experimental conditions)

| Parameter | Recommended Range | Notes |

| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | Ensure a single-cell suspension to prevent clogging of the flow cytometer. |

| This compound Concentration | 1 - 10 µM | Start with a titration to determine the optimal concentration for your cell type. |

| Incubation Time | 15 - 60 minutes | Time-course experiments are recommended to find the optimal incubation period. |

| Incubation Temperature | 37°C | Optimal for live-cell staining to allow for enzymatic reactions and dye uptake. |

| Wash Buffer | Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) | Use a buffer compatible with live cells. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a final concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

-

Cell Preparation:

-

Harvest cells and wash them once with pre-warmed (37°C) PBS or HBSS.

-

Centrifuge at 300-400 x g for 5 minutes at room temperature.

-

Resuspend the cell pellet in pre-warmed culture medium or PBS to a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 5 µM).

-

Add the this compound working solution to the cell suspension.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type and experimental condition.

-

-

Washing:

-

After incubation, wash the cells twice with 2 mL of PBS to remove any unbound dye.

-

Centrifuge at 300-400 x g for 5 minutes at room temperature between washes.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in 0.5 mL of PBS or a suitable sheath fluid for flow cytometry analysis.

-

Analyze the samples on a flow cytometer equipped with appropriate lasers and filters for excitation at ~561 nm and emission detection at ~620 nm.

-

Protocol 3: Staining of Adherent Cells for Flow Cytometry

-

Cell Preparation:

-

Gently detach adherent cells from the culture vessel using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

Transfer the detached cells to a centrifuge tube and wash once with pre-warmed (37°C) PBS.

-

Centrifuge at 300-400 x g for 5 minutes at room temperature.

-

Resuspend the cell pellet in pre-warmed culture medium or PBS to a concentration of 1 x 10⁶ cells/mL.

-

-

Staining, Washing, and Analysis:

-

Follow steps 2-4 from Protocol 2.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound staining.

Caption: Mechanism of this compound activation by thiols.

References

ThioFluor 623 Assay for Microplate Readers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ThioFluor 623 is a highly selective fluorescent probe designed for the detection and quantification of thiols in biological samples. In its native state, the probe is virtually non-fluorescent. However, upon reaction with a thiol-containing compound, this compound undergoes a cleavage reaction, resulting in a significant increase in fluorescence intensity, with up to a 120-fold enhancement.[1] This reaction is selective for thiols and occurs readily in aqueous media, making it an ideal tool for various biological applications.[1] The resulting fluorophore exhibits an absorption maximum at 563 nm and an emission maximum at 623 nm.[1] Due to its cell-permeable nature, this compound can be utilized for the measurement of intracellular thiols.[1]

This document provides detailed application notes and protocols for the use of the this compound assay in a microplate reader format, tailored for researchers in life sciences and professionals in drug development.

Principle of the Assay

The this compound assay is based on a thiol-mediated cleavage of a non-fluorescent probe molecule. The probe is designed with a recognition unit that specifically reacts with the sulfhydryl group (-SH) of thiols. This reaction cleaves the molecule, releasing a highly fluorescent reporter. The intensity of the fluorescence signal is directly proportional to the concentration of thiols in the sample.

Applications

The this compound assay is a versatile tool with a broad range of applications, including:

-

Quantification of total thiol content: Measuring the overall thiol levels in cell lysates, plasma, and other biological samples.

-

Drug discovery and development: Screening for compounds that modulate intracellular thiol levels or exhibit electrophilic reactivity, which can be an indicator of potential toxicity.[2]

-

Oxidative stress research: Assessing the impact of various stimuli on the cellular antioxidant capacity by measuring changes in glutathione (GSH) levels, the most abundant intracellular thiol.

-

Enzyme kinetics: Monitoring the activity of enzymes that produce or consume thiols.

Data Presentation

Quantitative Assay Parameters

| Parameter | Value | Reference |

| Excitation Wavelength | 563 nm | |

| Emission Wavelength | 623 nm | |

| Recommended Probe Concentration | 5-20 µM | Adapted from similar assays |

| Recommended Glutathione Standard Range | 0-50 µM | Adapted from similar assays |

| Assay Format | 96- or 384-well black, clear-bottom plates | Standard practice |

Representative Glutathione Standard Curve

| Glutathione (µM) | Relative Fluorescence Units (RFU) |

| 0 | 150 |

| 1.56 | 850 |

| 3.13 | 1600 |

| 6.25 | 3100 |

| 12.5 | 6000 |

| 25 | 11500 |

| 50 | 22000 |

Note: This is example data. Users should generate their own standard curve for each experiment.

Experimental Protocols

Materials and Reagents

-

This compound probe

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.4)

-

Reduced Glutathione (GSH) standard

-

Black, clear-bottom 96- or 384-well microplates

-

Microplate reader with fluorescence capabilities

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.

-

This compound Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution 1:100 in Assay Buffer to a final concentration of 100 µM.

-

Glutathione (GSH) Stock Solution (10 mM): Dissolve an appropriate amount of reduced glutathione in Assay Buffer to make a 10 mM stock solution. Prepare fresh for each experiment.

-

Glutathione Standards (0-50 µM): Perform a serial dilution of the 10 mM GSH stock solution in Assay Buffer to prepare standards with concentrations ranging from 0 to 50 µM.

Protocol 1: Quantification of Thiols in Solution (e.g., Glutathione Standard Curve)

-

Plate Setup: Add 50 µL of each glutathione standard in triplicate to the wells of a black, clear-bottom 96-well plate. Include a "blank" control with 50 µL of Assay Buffer only.

-

Add this compound: Add 50 µL of the 100 µM this compound working solution to all wells, bringing the final volume to 100 µL and the final probe concentration to 50 µM.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measurement: Read the fluorescence intensity on a microplate reader with excitation set to ~563 nm and emission set to ~623 nm.

-

Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the corrected fluorescence values against the glutathione concentration to generate a standard curve. Use a linear regression to determine the concentration of unknown samples.

Protocol 2: Measurement of Intracellular Thiols in Cell Lysates

-

Cell Culture and Treatment: Plate cells in a suitable culture vessel and treat with compounds of interest as required by the experimental design.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or sonication in Assay Buffer).

-